molecular formula C12H16O2 B8580049 4-(3-Methyl-2-butanyl)benzoic acid

4-(3-Methyl-2-butanyl)benzoic acid

Cat. No.: B8580049
M. Wt: 192.25 g/mol
InChI Key: DOZKMNAYSIGVBZ-UHFFFAOYSA-N
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Description

4-(3-Methyl-2-butanyl)benzoic acid is a benzoic acid derivative featuring a branched aliphatic substituent, specifically a 3-methyl-2-butanyl (prenyl) group, at the para position of the aromatic ring. The IUPAC name for this compound is 4-(3-methylbut-2-en-1-yl)benzoic acid (CAS: 1138-41-6). Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(3-methylbutan-2-yl)benzoic acid

InChI

InChI=1S/C12H16O2/c1-8(2)9(3)10-4-6-11(7-5-10)12(13)14/h4-9H,1-3H3,(H,13,14)

InChI Key

DOZKMNAYSIGVBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Groups

The bioactivity and physicochemical properties of benzoic acid derivatives are heavily influenced by substituent type. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Type Key Functional Groups Molecular Weight (g/mol) Notable Properties/Bioactivity References
4-(3-Methyl-2-butanyl)benzoic acid Aliphatic (prenyl) Carboxylic acid 206.24 Increased lipophilicity
4-Hydroxy-3-(3-methylbut-2-enyl)benzoic acid Prenyl + hydroxyl Carboxylic acid, hydroxyl 222.24 Antioxidant potential, higher acidity
4-(β-D-Glucopyranosyloxy)-3-(3-methyl-2-butenyl)benzoic acid Prenyl + glycosyl Glycoside, carboxylic acid 384.36 Enhanced solubility, reduced free hydroxyl groups
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Heterocyclic (thiazole) Carboxylic acid, thiazole 219.26 Potential metabolic stability
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid Heterocyclic (pyrazolinone) Carboxylic acid, pyrazolinone 234.22 Hypoglycemic activity
Key Observations:
  • Lipophilicity : The prenyl group in this compound enhances lipophilicity compared to hydroxylated (e.g., 4-hydroxy-3-prenyl variant) or glycosylated derivatives, which may improve blood-brain barrier penetration .
  • Acidity : Hydroxyl groups (e.g., in 4-hydroxy-3-prenylbenzoic acid) lower the pKa of the carboxylic acid, increasing solubility in aqueous environments .
  • Bioactivity: Nitrogen-containing heterocycles (e.g., thiazole, pyrazolinone) correlate with specific pharmacological effects, such as hypoglycemia for pyrazolinone derivatives .

Spectroscopic and Computational Comparisons

  • UV-Vis Spectroscopy: Azetidinone- and thiazole-substituted benzoic acids exhibit distinct λmax values due to conjugated systems (e.g., 267–341 nm for azetidinone derivatives) . The prenyl group in this compound lacks conjugation, resulting in simpler UV profiles.
  • Computational Studies : Density functional theory (DFT) analyses of triazolone derivatives reveal charge distribution patterns influenced by substituents. For this compound, the electron-donating prenyl group may stabilize the aromatic ring’s electron density, affecting reactivity .

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